6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features an indole moiety fused with an oxane ring. This compound is part of a broader class of spirocyclic oxindoles, which are known for their diverse biological activities and applications in medicinal chemistry . The unique structure of 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Indole derivatives, which include 6-methyl-1h-spiro[indole-3,4’-oxane]-2-one, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the reaction of indole derivatives with suitable electrophiles under acidic or basic conditions . For example, the reaction of methyl 4-(1H-indol-1-yl)-2-methylene-4-oxobutanoate with appropriate reagents can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of spirocyclic compounds like 6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one often employs continuous flow reactors to enhance efficiency and yield . These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can facilitate the rapid synthesis of complex molecules with minimal waste .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,9’-pyrrolo[3’,4’4,5]cyclopenta[1,2-b]indole]: Another spirocyclic compound with similar structural features.
Spiro[indole-pyrrolo-succinimide]: Known for its biological activities and synthetic versatility.
Spirocyclic oxindoles: A broader class of compounds with diverse applications in medicinal chemistry.
Uniqueness
6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its specific substitution pattern and the presence of the oxane ring, which can impart unique chemical and biological properties . Its synthesis and reactivity profile make it a valuable compound for further exploration in various fields of research .
Properties
IUPAC Name |
6-methylspiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9-2-3-10-11(8-9)14-12(15)13(10)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPLHQXFPYOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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